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C12 Nbd L-threo-sphingosine

Cat. No.: B13391480
M. Wt: 659.9 g/mol
InChI Key: SNOJCYCOPNIGIK-UHFFFAOYSA-N
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Description

Contextualization within Sphingolipid Research

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and play crucial roles in signal transduction and cell regulation. The central molecule of this class is sphingosine (B13886), an 18-carbon amino alcohol. sigmaaldrich.com The metabolic pathways of sphingolipids are complex, involving numerous enzymes and generating a variety of bioactive molecules such as ceramide, sphingosine-1-phosphate (S1P), and complex glycosphingolipids. These molecules are involved in fundamental cellular processes including proliferation, differentiation, apoptosis (programmed cell death), and autophagy. karger.com

Given the pivotal roles of sphingolipids in health and disease, understanding their metabolism and intracellular trafficking is of paramount importance. The study of these processes, often referred to as "sphingolipidomics," has been greatly advanced by the development of sophisticated analytical tools. caymanchem.com The use of modified sphingolipid analogs, particularly those with fluorescent tags, has been instrumental in elucidating the spatial and temporal dynamics of these lipids within the cellular environment.

Development and Role as a Fluorescent Sphingolipid Analog

To overcome the challenges of detecting and tracking native sphingolipids, which are typically present in low concentrations and lack intrinsic fluorescence, researchers have developed fluorescently labeled analogs. caymanchem.com C12-NBD L-threo-sphingosine is one such analog. It consists of a sphingosine backbone with two key modifications: a 12-carbon (C12) acyl chain and a nitrobenzoxadiazole (NBD) fluorescent group attached to this chain. sigmaaldrich.comglpbio.comglpbio.com

The NBD group is a small, environmentally sensitive fluorophore that allows for the detection of the molecule using fluorescence microscopy and other fluorescence-based techniques. medchemexpress.comresearchgate.net The C12 acyl chain provides a balance between sufficient hydrophobicity to mimic the behavior of natural sphingolipids and adequate water solubility for experimental handling. These fluorescent probes are readily taken up by cells and can be metabolized into more complex sphingolipids, allowing researchers to follow their journey through various organelles, such as the Golgi apparatus. caymanchem.commedchemexpress.com This makes C12-NBD L-threo-sphingosine and similar compounds powerful tools for studying sphingolipid transport, localization, and the activity of enzymes involved in their metabolism. medchemexpress.comcaymanchem.com

Significance of the L-threo Stereoisomer in Biochemical Investigations

Sphingosine has four possible stereoisomers due to the presence of two chiral centers: D-erythro, L-erythro, D-threo, and L-threo. The naturally occurring and most abundant form in mammalian cells is D-erythro-sphingosine. nih.gov The stereochemistry of these molecules is critical for their biological activity and recognition by enzymes.

The L-threo isomer of sphingosine is a non-natural stereoisomer. nih.gov This distinction is precisely what makes it a valuable research tool. While natural D-erythro-sphingosine is readily metabolized through various pathways, the L-threo isomer often exhibits different metabolic fates. For instance, studies have shown that L-threo-sphinganine (the saturated backbone of L-threo-sphingosine) can be acylated to form L-threo-ceramide, which can then be converted to L-threo-sphingomyelin. nih.gov However, it is not a substrate for the synthesis of glucosylceramide. nih.gov

This differential metabolism allows researchers to dissect specific enzymatic pathways. By comparing the cellular processing of L-threo isomers with their natural D-erythro counterparts, scientists can gain insights into the stereospecificity of enzymes and transporters involved in sphingolipid metabolism. nih.govacs.orgnih.gov For example, L-threo-sphingosine has been shown to be a potent inhibitor of protein kinase C (PKC) and to induce apoptosis, making it a subject of interest in cancer research. karger.commedchemexpress.com Its inability to be phosphorylated to a form that activates S1P receptors allows for the study of sphingosine-induced effects that are independent of this major signaling pathway. karger.com The unique properties of the L-threo configuration, therefore, provide a means to probe specific aspects of sphingolipid function that would be difficult to study using only the naturally occurring isomers.

Properties of C12-NBD L-threo-Sphingosine

PropertyValueSource
Molecular Formula C36H61N5O6 sigmaaldrich.com
Molecular Weight 659.90 g/mol sigmaaldrich.com
CAS Number 474943-08-3 sigmaaldrich.comlarodan.com
Purity >99% (TLC) sigmaaldrich.comlarodan.com
Physical State Solid larodan.com
Storage Temperature -20°C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H61N5O6 B13391480 C12 Nbd L-threo-sphingosine

Properties

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOJCYCOPNIGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H61N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Applications of C12 Nbd L Threo Sphingosine in Cellular and Molecular Biology

Elucidating Intracellular Lipid Dynamics and Localization

Fluorescent probes like C12-NBD L-threo-Sphingosine are invaluable for studying the metabolism and movement of sphingolipids in biological systems. caymanchem.com The NBD group allows for direct visualization in cultures and biological systems, making these probes ideal for determining the localization of various sphingolipids in membranes and organelles. caymanchem.com

Analysis of Cellular Uptake and Membrane Integration

The initial step in the journey of any exogenous lipid probe is its uptake and integration into the cell's plasma membrane. Fluorescently tagged sphingolipids bearing the NBD group attached to a fatty acid are readily taken up by cells. caymanchem.com Once introduced to a cellular environment, these analogs are incorporated into the lipid bilayer, where they can then be metabolized and transported. This process allows researchers to mimic and observe the behavior of their natural counterparts, providing insights into the fundamental mechanisms of lipid absorption and membrane dynamics. The L-threo stereoisomer, while a non-natural configuration, can be metabolized by certain cellular enzymes, such as dihydroceramide (B1258172) synthase, making it useful for probing specific metabolic pathways. nih.gov

Visualization and Tracking of Lipid Trafficking Pathways

Following membrane integration, C12-NBD L-threo-Sphingosine and its metabolites are transported throughout the cell's intricate network of organelles. Fluorescence microscopy techniques are employed to monitor this trafficking in real time. For instance, after being metabolized into NBD-ceramide and subsequently NBD-sphingomyelin in the Golgi apparatus, the fluorescent lipid can be observed moving to the plasma membrane via secretory vesicles. nih.gov This allows for the detailed mapping of sphingolipid transport routes, including pathways from the early secretory system to the Golgi, the plasma membrane, and the endo-lysosomal system. nih.gov By using a pulse of the fluorescent lipid followed by a chase period, researchers can track its progression through different cellular compartments, revealing the kinetics and directionality of these pathways.

Investigation of Subcellular Compartmentalization and Distribution

A key application of NBD-labeled sphingosine (B13886) is determining the final destination and steady-state distribution of sphingolipids within subcellular compartments. Studies have shown that fluorescent ceramide analogues, derived from precursors like C12-NBD-sphingosine, tend to accumulate in the Golgi apparatus. researchgate.net Furthermore, sphingosine itself has been shown to accumulate in late endosomes and lysosomes, particularly in models of lipid storage disorders like Niemann-Pick disease type C. elifesciences.org The L-threo diastereoisomer of sphingolipids can be metabolized to L-threo-ceramide and subsequently to L-threo-sphingomyelin, but it is not a substrate for glucosylceramide synthase. nih.gov This specific metabolic fate allows researchers to dissect distinct pathways and understand the substrate specificity of enzymes located in different organelles.

Measurement of Transbilayer Lipid Movements within Membranes

The plasma membrane is a bilayer, and the movement of lipids between the inner and outer leaflets, known as "flip-flop," is a critical and regulated process. NBD-labeled lipids are instrumental in studying this transbilayer movement. nih.govnih.gov In a typical assay, the fluorescent lipid analog is first incorporated into the inner leaflet of the plasma membrane. nih.gov The outward movement, or "flop," to the outer leaflet is then monitored over time. This can be achieved by using a quenching agent like dithionite, which reduces the NBD fluorescence of lipids in the outer monolayer, or by back-exchange to a carrier protein like bovine serum albumin (BSA). nih.govnih.gov Such studies have revealed that the outward transport of certain NBD-lipid analogs is an active, ATP-dependent process mediated by specific proteins, such as the multidrug resistance protein 1 (MRP1). nih.gov

Characterization of Sphingolipid Enzyme Activities

Beyond tracking lipid movement, C12-NBD L-threo-Sphingosine serves as a substrate for studying the enzymes involved in sphingolipid metabolism. This is particularly useful for developing high-throughput assays for drug discovery and biochemical characterization.

Fluorescent Assays for Sphingosine Kinases

Sphingosine kinases (SphK1 and SphK2) are crucial enzymes that catalyze the phosphorylation of sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). nih.govcaymanchem.com NBD-labeled sphingosine is an effective substrate for developing real-time, high-throughput fluorescence assays to monitor the activity of these kinases. nih.govcaymanchem.comnih.gov The assay relies on detecting the change in NBD fluorescence as it is converted from the substrate (NBD-sphingosine) to the product. nih.gov This method avoids the need for radioactive materials or complex product separation steps, making it simpler and more versatile. nih.govnih.gov It can be performed in 384-well plates, making it suitable for screening large compound libraries for potential inhibitors. nih.govnih.gov The binding affinities of SphK1 and SphK2 for NBD-sphingosine and the IC50 values of known inhibitors measured with this assay are consistent with those obtained through other methods. nih.govnih.gov

Table 1: Comparative Enzyme Kinetics for Sphingosine Kinases Using NBD-Sphingosine Assay This table presents representative data on the binding affinities and inhibitor sensitivities of sphingosine kinases, as determined by fluorescence-based assays utilizing NBD-labeled sphingosine substrates. The values demonstrate the utility of this method in characterizing enzyme-substrate and enzyme-inhibitor interactions.

EnzymeSubstrateParameterValueReference
SphK1NBD-SphKmConsistent with other methods nih.govnih.gov
SphK2NBD-SphKmConsistent with other methods nih.govnih.gov
SphK1NBD-SphInhibitor IC50Consistent with other methods nih.govnih.gov
SphK2NBD-SphInhibitor IC50Consistent with other methods nih.govnih.gov

Substrate Applications for Sphingolipid-Degrading Enzymes

C12-NBD L-threo-sphingosine is utilized in cells as a precursor to form C12-NBD-ceramide, which then acts as a substrate for various ceramidases, enzymes that catalyze the hydrolysis of ceramide into sphingosine and a free fatty acid. nih.gov The utility of NBD-labeled ceramides (B1148491) as substrates is highly dependent on the specific class of ceramidase—acid, neutral, or alkaline—which are distinguished by their optimal pH for activity.

Fluorescent ceramide analogs, such as C12-NBD-ceramide, are readily hydrolyzed by alkaline ceramidase from sources like Pseudomonas aeruginosa and neutral ceramidase from mouse liver. nih.govmedchemexpress.com In contrast, these molecules are relatively resistant to the activity of acid ceramidase. nih.gov This differential reactivity allows researchers to selectively measure the activity of neutral and alkaline ceramidases in various cell lines and tissues. nih.govmedchemexpress.com For instance, while natural ceramides like D-e-C18:1-ceramide are excellent substrates for all ceramidases, the fluorescent analog D-e-C12-NBD-ceramide has been shown to be a poor substrate for certain alkaline ceramidases, such as ACER2 and ACER3, highlighting the need to consider the specific enzyme and substrate pairing in experimental design. nih.gov

Probing Ceramidases Activity and Substrate Specificity

The C12-NBD moiety is instrumental in developing specific and sensitive assays for ceramidase activity. The attachment of the NBD group to a C12 acyl chain dramatically increases the susceptibility of the ceramide analog to hydrolysis by alkaline and neutral ceramidases, while decreasing its affinity for acid ceramidases. nih.gov This phenomenon provides a method for distinguishing between the activities of these enzyme classes within a single biological sample.

Kinetic studies have quantitatively demonstrated this specificity. The maximal reaction velocity (Vmax) and catalytic efficiency (Vmax/Km) of alkaline and neutral ceramidases are significantly higher with C12-NBD-ceramide compared to radiolabeled ceramides. nih.gov Conversely, for acid ceramidase, these kinetic parameters are less than half of those observed with radioisotope-labeled substrates. nih.gov It has also been noted that human acid ceramidase (hAC) generally prefers ceramides with medium-length acyl chains (like C12), but the presence of the NBD fluorophore appears to override this preference, reducing its activity. nih.gov This makes C12-NBD-ceramide, and by extension its precursor C12-NBD L-threo-sphingosine, a highly specific tool for investigating the roles and regulation of neutral and alkaline ceramidases in cellular processes. nih.gov

Table 1: Substrate Specificity of Ceramidase Isoforms for NBD-Labeled Ceramide

Ceramidase TypeOptimal pHRelative Hydrolysis Rate of C12-NBD-CeramideKinetic Parameter Comparison (vs. 14C-Ceramide) nih.gov
Acid Ceramidase (AC)~4.5Low / Resistant nih.govVmax and Vmax/Km are less than half
Neutral Ceramidase (NC)~7.5High nih.govVmax and Vmax/Km are much higher
Alkaline Ceramidase (ACER)~9.0High nih.govVmax and Vmax/Km are much higher

Studies on Lipid-Protein Interactions

The L-threo isomer of sphingosine provides a unique chemical structure for investigating stereospecific lipid-protein interactions, which are crucial for the function and regulation of numerous cellular proteins.

Mapping Protein Interactomes of Sphingoid Bases

While C12-NBD L-threo-sphingosine is primarily used for fluorescence-based assays, its conceptual framework has paved the way for more advanced chemoproteomic tools to map the full spectrum of sphingolipid-binding proteins. Methodologies using photoactivatable and clickable analogs of sphingosine (e.g., pacSph) have been developed to systematically identify protein interactomes in living cells. researchgate.netnih.govacs.org These techniques have successfully identified over 180 novel sphingolipid-binding proteins, providing a valuable resource for understanding the global interplay between these lipids and proteins. nih.gov The development of trifunctional sphingosine probes, which differ from their sphinganine (B43673) counterparts by only a single double bond, has further enabled the mapping of distinct protein interactomes, highlighting the specific cellular roles of different sphingoid bases. lipidinteractome.org Fluorescent analogs like C12-NBD L-threo-sphingosine remain valuable for validating these high-throughput findings and for visualizing the localization of these interactions within the cell.

Analysis of Stereospecific Protein Binding

The biological activity of sphingosine is highly dependent on its stereochemistry. Studies comparing the effects of the four primary stereoisomers (D-erythro, D-threo, L-erythro, and L-threo) have revealed significant differences in their biological effects, pointing to stereospecific recognition by protein targets. For example, in human breast tumorigenic cells, the "unnatural" stereoisomers, including L-threo-sphingosine, were found to be more potent inhibitors of cell proliferation compared to the naturally occurring D-erythro-sphingosine. spandidos-publications.com This suggests that certain protein targets, potentially those involved in cell cycle regulation or apoptosis, have a binding preference for the L-threo configuration. C12-NBD L-threo-sphingosine can be employed as a fluorescent probe to identify and characterize these specific protein partners that exhibit stereoselective binding, thereby helping to elucidate the mechanisms behind the distinct biological effects of sphingosine isomers.

Investigation of Sphingolipid-Modifying Enzyme Interactions

C12-NBD L-threo-sphingosine serves as an excellent substrate for a key class of sphingolipid-modifying enzymes: sphingosine kinases (SphK1 and SphK2). caymanchem.com These enzymes catalyze the phosphorylation of sphingosine to produce the potent signaling molecule sphingosine-1-phosphate (S1P). frontiersin.org The fluorescent NBD tag allows for real-time monitoring of SphK activity. caymanchem.com When C12-NBD L-threo-sphingosine is incubated with a source of SphK, its conversion to the phosphorylated product, NBD-S1P, can be easily detected and quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov This assay is crucial for studying the regulation of SphK activity by various stimuli, such as growth factors or inflammatory mediators, and for screening the efficacy of potential SphK inhibitors, which are of significant therapeutic interest. caymanchem.commdpi.com

Table 2: Key Sphingolipid-Modifying Enzymes Studied Using NBD-Sphingosine Analogs

EnzymeReaction CatalyzedApplication of NBD-Sphingosine
Sphingosine Kinase 1 (SphK1)Sphingosine → Sphingosine-1-PhosphateReal-time activity monitoring, inhibitor screening, studying signaling pathway activation. caymanchem.com
Sphingosine Kinase 2 (SphK2)Sphingosine → Sphingosine-1-PhosphateReal-time activity monitoring, inhibitor screening, investigating roles in cell cycle and apoptosis. caymanchem.comfrontiersin.org

Integration into Sphingolipidomics Methodologies

Sphingolipidomics, the large-scale study of sphingolipid species within a biological system, primarily relies on mass spectrometry (MS) for the precise identification and quantification of thousands of individual lipids. caymanchem.comnih.gov However, fluorescence-based methods using probes like C12-NBD L-threo-sphingosine offer complementary and often essential information that MS alone cannot provide.

While the NBD tag can interfere with MS analysis, its value lies in cell-based applications. Fluorescent sphingolipid analogs are indispensable for studying the dynamics of sphingolipid metabolism and trafficking in living cells. caymanchem.com They allow for the visualization of lipid localization in specific membranes and organelles and can be used in high-throughput screening assays to identify modulators of sphingolipid metabolic pathways. Methodologies such as reverse-phase ultrahigh-performance liquid chromatography (UHPLC) coupled with fluorescence detection can be used to separate and quantify NBD-labeled metabolites, providing insights into the flux through various branches of the sphingolipid network. nih.gov Therefore, C12-NBD L-threo-sphingosine is integrated into a multi-faceted sphingolipidomics workflow, where it provides dynamic and spatial information that complements the static, quantitative snapshots provided by mass spectrometry.

Table 3: Comparison of Methodologies in Sphingolipidomics

MethodologyPrimary ApplicationStrengthsLimitations
Mass Spectrometry (LC-MS/MS)Comprehensive identification and quantification of all lipid species. nih.govHigh sensitivity and specificity; provides structural information; unbiased profiling.Requires cell lysis (endpoint analysis); does not provide spatial or real-time dynamic data.
Fluorescence (using C12-NBD L-threo-Sphingosine)Studying metabolic flux, enzyme activity, and subcellular localization in living cells. caymanchem.comEnables real-time analysis; provides spatial resolution (microscopy); suitable for high-throughput screening.Limited to tracking the probe and its direct metabolites; the fluorescent tag may alter lipid behavior.

Use as a Fluorescent Tag in Lipidomic Profiling

The NBD fluorophore attached to the sphingosine backbone allows for the direct visualization and tracking of this lipid analog within living cells, providing insights into its uptake, trafficking, and metabolism. This makes C12-NBD L-threo-sphingosine a powerful tool for lipidomic profiling, which aims to comprehensively identify and quantify the diverse array of lipids within a biological system.

Fluorescently tagged sphingolipids like C12-NBD L-threo-sphingosine are instrumental in studying the intricate pathways of sphingolipid metabolism. caymanchem.com Once introduced to cultured cells, these probes can be monitored as they are processed by cellular enzymes, allowing researchers to dissect the various metabolic routes. The NBD group's fluorescence provides a means to observe the localization of the sphingolipid analog within different cellular compartments and membranes. caymanchem.com

A critical aspect of using C12-NBD L-threo-sphingosine is understanding its specific metabolic fate, which is dictated by its L-threo stereochemistry. Unlike the naturally occurring D-erythro sphingolipids, the metabolism of L-threo isomers can differ significantly. Research has shown that L-threo-sphinganine, a related compound, can be acylated by dihydroceramide synthase to form L-threo-dihydroceramide. nih.gov Subsequently, L-threo-dihydroceramide and L-threo-ceramide can be metabolized to their respective sphingomyelin (B164518) derivatives. nih.gov However, these L-threo isomers are not typically converted to glucosylceramides. nih.gov This specific metabolic routing of the L-threo isomer is a key consideration when interpreting data from lipidomic profiling studies using C12-NBD L-threo-sphingosine.

The data from such experiments can be compiled to understand the dynamics of sphingolipid metabolism under various cellular conditions.

Table 1: Metabolic Fate of Sphingolipid Stereoisomers

Stereoisomer Acylation to Dihydroceramide Conversion to Sphingomyelin Conversion to Glucosylceramide
D-erythro (Natural) Yes Yes Yes
L-erythro No No No

| L-threo | Yes | Yes | No |

This table summarizes the general metabolic pathways for different stereoisomers of sphingoid bases based on available research. nih.gov

By using techniques like fluorescence microscopy and flow cytometry, researchers can quantify the uptake and accumulation of C12-NBD L-threo-sphingosine and its metabolites, providing a dynamic view of sphingolipid pathways.

Analytical Applications in Mass Spectrometry-Based Sphingolipid Research

Mass spectrometry (MS) has become a cornerstone of sphingolipidomics, enabling the detailed structural characterization and quantification of individual sphingolipid species. caymanchem.com The incorporation of a fluorescent tag like NBD in C12-NBD L-threo-sphingosine offers unique advantages in MS-based analyses.

When coupled with liquid chromatography (LC), MS/MS (tandem mass spectrometry) allows for the separation and sensitive detection of various sphingolipids from complex biological extracts. nih.govnih.govresearchgate.net In this context, C12-NBD L-threo-sphingosine can serve as an internal standard for the quantification of other sphingolipids, provided its fragmentation pattern is well-characterized.

The fragmentation of sphingolipids in the mass spectrometer provides structural information. For C12-NBD L-threo-sphingosine, the precursor ion will have a specific mass-to-charge ratio (m/z). Upon fragmentation, characteristic product ions corresponding to the long-chain base, the acyl chain, and the NBD group will be generated. These fragmentation patterns are crucial for the unambiguous identification and quantification of the molecule and its metabolites.

Table 2: Predicted Mass Spectrometry Fragmentation of C12-NBD L-threo-Sphingosine

Precursor Ion (m/z) Predicted Fragment Ion Structural Component
[M+H]+ Specific m/z Long-chain base fragment
[M+H]+ Specific m/z NBD-containing fragment

This table represents a generalized prediction of the types of fragments that would be observed in a tandem mass spectrometry experiment. The exact m/z values would depend on the specific ionization conditions.

The unique mass of the C12-NBD moiety allows for its clear distinction from endogenous sphingolipids. This is particularly useful in pulse-chase experiments where the metabolic conversion of the labeled sphingosine into more complex sphingolipids can be traced over time. By monitoring the appearance of the NBD-tag on ceramides, sphingomyelins, and other downstream metabolites, researchers can elucidate the kinetics and regulation of the sphingolipid metabolic network.

Furthermore, the L-threo configuration of C12-NBD L-threo-sphingosine can be exploited to study the stereospecificity of enzymes involved in sphingolipid metabolism. By comparing the metabolic products of L-threo and D-erythro-NBD-sphingosine analogs, the substrate preferences of enzymes like ceramide synthases and sphingomyelin synthases can be investigated in detail.

Insights into Sphingolipid Metabolism Derived from C12 Nbd L Threo Sphingosine Analogs

Exploration of Sphingoid Base Metabolic Fates

The metabolism of sphingoid bases is a central aspect of sphingolipid homeostasis, involving both the de novo synthesis pathway and the salvage pathway. The salvage pathway allows for the recycling of sphingosine (B13886) from the degradation of complex sphingolipids, which is then re-acylated to form ceramide.

Involvement in Ceramide Salvage Pathways

The ceramide salvage pathway is a crucial route for the reutilization of sphingosine derived from the breakdown of complex sphingolipids. This pathway relies on the action of ceramidases to release sphingosine, which is then re-acylated by ceramide synthases (CerS) to form ceramide. The utilization of L-threo-sphingosine analogs by this pathway provides insights into the substrate specificity of the enzymes involved.

Studies have demonstrated that L-threo-sphinganine, the dihydro backbone of L-threo-sphingosine, can be acylated by ceramide synthase. This suggests that the salvage machinery can recognize and process this unnatural stereoisomer. When cells are supplied with L-threo-sphinganine, it is converted to L-threo-dihydroceramide, indicating that ceramide synthase can utilize it as a substrate. This acylation step is a key component of the salvage pathway. In zebrafish embryos, a lack of sphingosine kinase activity, which leads to an accumulation of sphingosine, results in the upregulation of a specific ceramide synthase gene (cers2b) to enhance the salvage pathway and normalize sphingosine levels. This highlights the importance of ceramide synthase in managing cellular sphingosine pools, a role that can be explored using analogs like C12-NBD L-threo-sphingosine.

Metabolism to Downstream Sphingolipid Species (e.g., Sphingomyelin)

Once acylated to form L-threo-ceramide, this analog can be further metabolized into more complex sphingolipids. A key downstream metabolite is sphingomyelin (B164518), which is synthesized by sphingomyelin synthase (SMS) through the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide. Research has shown that L-threo-dihydroceramide and L-threo-ceramide are effective substrates for sphingomyelin synthase, leading to the formation of L-threo-dihydrosphingomyelin and L-threo-sphingomyelin, respectively.

However, the metabolic fate of L-threo-ceramide is not universal for all downstream pathways. For instance, L-threo-ceramide is not a substrate for glucosylceramide synthase, the enzyme responsible for the initial step in the synthesis of most glycosphingolipids. This differential processing underscores the stringent stereochemical requirements of some, but not all, enzymes in the sphingolipid metabolic network.

Differential Metabolic Processing of L-threo-Sphingolipid Analogs

The stereochemistry of sphingoid bases plays a critical role in their recognition and processing by metabolic enzymes. The natural configuration of sphingosine is D-erythro, and the use of its L-threo diastereomer has revealed important aspects of enzymatic specificity.

Comparative Analysis of L-threo and D-erythro Isomer Metabolism

Comparative studies have highlighted significant differences in the metabolic processing of L-threo and D-erythro sphingolipid isomers. While the naturally occurring D-erythro isomers are readily metabolized through the major sphingolipid pathways, the metabolism of L-threo isomers is more selective.

EnzymeD-erythro SubstrateL-threo SubstrateProduct
Ceramide Synthase D-erythro-sphinganineL-threo-sphinganineD-erythro-dihydroceramide / L-threo-dihydroceramide
Sphingomyelin Synthase D-erythro-ceramideL-threo-ceramideD-erythro-sphingomyelin / L-threo-sphingomyelin
Glucosylceramide Synthase D-erythro-ceramideNot a substrateD-erythro-glucosylceramide

This table summarizes the differential metabolism of D-erythro and L-threo sphingolipid isomers by key enzymes in the biosynthetic pathway.

The L-erythro enantiomers of sphinganine (B43673), dihydroceramide (B1258172), and ceramide are generally not substrates for the primary enzymes in the sphingolipid biosynthetic pathway. In contrast, the L-threo diastereomer of sphinganine is recognized and acylated by dihydroceramide synthase. Subsequently, the resulting L-threo-dihydroceramide and L-threo-ceramide are converted to their corresponding sphingomyelin species.

Impact of Stereochemistry on Enzymatic Recognition and Conversion

The differential metabolism of L-threo and D-erythro isomers is a direct consequence of the stereospecificity of the enzymes involved. The active sites of these enzymes are structured to optimally bind the natural D-erythro configuration.

Ceramide Synthase (CerS): This family of enzymes shows a degree of flexibility, as they can acylate L-threo-sphinganine. This suggests that the stereochemistry at the C-2 and C-3 positions of the sphingoid backbone is not an absolute determinant for CerS activity, although it may influence the efficiency of the reaction.

Sphingomyelin Synthase (SMS): SMS also demonstrates the ability to utilize L-threo-ceramide as a substrate. This indicates that the stereochemical configuration of the ceramide backbone does not completely preclude its binding to the active site of SMS and subsequent conversion to sphingomyelin.

Glucosylceramide Synthase (GCS): In stark contrast, GCS exhibits strict stereospecificity. It does not recognize or metabolize L-threo-ceramide, highlighting that the precise three-dimensional structure of the D-erythro isomer is essential for its activity. This enzymatic gatekeeping prevents the entry of unnatural L-threo isomers into the glycosphingolipid synthesis pathway.

Influence on De Novo Sphingolipid Biosynthesis Intermediates

The introduction of L-threo-sphingosine analogs can potentially influence the levels of intermediates in the de novo sphingolipid biosynthesis pathway. The de novo pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine (dihydrosphingosine).

While direct studies on the effect of C12-NBD L-threo-sphingosine on these specific intermediates are limited, it is known that the accumulation of certain sphingolipid species can regulate the activity of key enzymes in the de novo pathway. For instance, D-erythro-sphingosine has been shown to decrease the activity of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo synthesis, whereas L-threo-sphingosine does not have the same effect. This suggests that the stereochemistry of the sphingoid base is critical for this feedback regulation.

The presence of an L-threo analog that is metabolized to L-threo-ceramide and L-threo-sphingomyelin could potentially alter the cellular lipid profile, which in turn might indirectly influence the flux through the de novo pathway. For example, if L-threo-ceramide competes with D-erythro-dihydroceramide for downstream enzymes, it could lead to an accumulation of the natural de novo intermediates. However, further research is needed to fully elucidate these potential regulatory interactions.

Contribution to Understanding Cellular Signaling Pathways

Modulation of Kinase Signaling Cascades

Kinase cascades are fundamental to signal transduction, translating extracellular cues into intracellular responses. L-threo-sphingosine has been shown to exert significant influence over several major kinase pathways, thereby affecting a wide array of cellular functions.

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of evolutionarily conserved signaling cascades that regulate diverse cellular processes, including proliferation, differentiation, and apoptosis. Research has indicated that L-threo-sphingosine can act as an inhibitor of MAPK activity. This inhibition is a key aspect of its biological function, contributing to its effects on cell growth and survival. While the precise mechanisms of inhibition are still under investigation, it is understood that by dampening the activity of MAPKs such as the Extracellular signal-Regulated Kinases (ERKs), L-threo-sphingosine can disrupt pro-proliferative signaling. In contrast to the growth-promoting signals often associated with the ERK pathway, the effects of sphingosine (B13886) on other MAPK family members, the Stress-Activated Protein Kinases, are markedly different.

Kinase PathwayEffect of L-threo-sphingosineCellular Outcome
Mitogen-Activated Protein Kinase (MAPK/ERK)InhibitionAttenuation of proliferative signals

In contrast to its inhibitory effect on the ERK pathway, sphingosine has been observed to activate the Stress-Activated Protein Kinase (SAPK) cascades, which include the c-Jun N-terminal kinases (JNKs) and p38 MAPKs. nih.gov These pathways are typically activated in response to cellular stress, such as inflammatory cytokines, and are often associated with growth arrest and apoptosis. nih.gov Studies on the broader class of sphingosines have shown a moderate stimulation of JNK activity. nih.gov This differential regulation of MAPK pathways, inhibiting pro-proliferative signals while activating stress-response pathways, highlights the nuanced role of sphingolipids in cellular signaling. The activation of SAPKs by sphingosine is a critical component of its pro-apoptotic and anti-proliferative effects. nih.gov

Emerging evidence suggests that L-threo-sphingosine, along with other sphingosine isomers, can act as an activator of 3-Phosphoinositide-Dependent Kinase-1 (PDK1). PDK1 is a master kinase that plays a crucial role in the activation of a variety of downstream kinases, including members of the AGC kinase family, which are involved in cell survival, growth, and proliferation. The activation of PDK1 by sphingosine adds another layer of complexity to its signaling profile, suggesting that under certain cellular contexts, it may also contribute to the activation of pro-survival pathways.

One of the most well-documented activities of L-threo-sphingosine is its role as an inhibitor of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that are central to a multitude of signaling pathways, controlling processes such as cell growth, differentiation, and apoptosis. L-threo-sphingosine has been demonstrated to be a potent inhibitor of PKC, with some studies suggesting it may be slightly more potent than its D-erythro counterpart. This inhibition is thought to occur through competition with diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms. By blocking PKC activity, L-threo-sphingosine can significantly alter the cellular signaling landscape, contributing to its anti-proliferative effects.

KinaseEffect of L-threo-sphingosinePotency
Protein Kinase C (PKC)InhibitionSlightly more potent than D-erythro-sphingosine

Role in Cell Fate Regulation and Homeostasis

The modulation of kinase signaling cascades by L-threo-sphingosine directly translates into its profound influence on cell fate decisions and the maintenance of cellular homeostasis.

The culmination of L-threo-sphingosine's effects on various signaling pathways often leads to the induction of growth arrest and, in some contexts, cellular senescence. Sphingolipids, in general, are recognized as critical regulators of these processes. While pro-survival sphingolipids like sphingosine-1-phosphate are known to delay senescence, sphingosine itself is generally associated with the induction of cell cycle arrest and senescence. jci.orgnih.gov

The mechanisms underlying sphingosine-induced growth arrest are multifaceted. In certain cell types, sphingosine has been shown to induce a G0/G1 cell cycle arrest. nih.gov This is often accompanied by the dephosphorylation of the retinoblastoma protein (pRb), a key regulator of the G1/S phase transition. nih.gov The dephosphorylated, active form of pRb sequesters E2F transcription factors, thereby preventing the expression of genes required for DNA replication and cell cycle progression. nih.gov Furthermore, sphingosine has been linked to increased expression of the cyclin-dependent kinase inhibitor p21, a critical mediator of cell cycle arrest in response to various stimuli. jci.org The induction of senescence by sphingosine is also marked by an increase in senescence-associated β-galactosidase (SA-β-gal) activity, a well-established biomarker of senescent cells. jci.org

Cellular ProcessKey Molecular Events Induced by Sphingosine
Growth ArrestG0/G1 cell cycle arrest, dephosphorylation of retinoblastoma protein (pRb)
SenescenceIncreased expression of p21, increased senescence-associated β-galactosidase (SA-β-gal) activity

Analysis of Apoptosis and DNA Fragmentation Pathways

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Sphingolipids, particularly ceramide and sphingosine, are well-established mediators of apoptotic signaling. An increase in the intracellular levels of these lipids can trigger a cascade of events leading to cell death.

The process of apoptosis culminates in the fragmentation of nuclear DNA, a hallmark of this form of cell death. While there is no direct evidence linking C12-NBD-L-threo-sphingosine to the analysis of DNA fragmentation, its role as a sphingosine analog suggests it could influence the upstream signaling events that lead to the activation of the enzymes responsible for DNA cleavage.

Insights into Cellular Differentiation Processes

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. Sphingolipids and their metabolites are known to play a role in regulating these complex developmental processes. For example, the balance between ceramide and sphingosine-1-phosphate can influence the differentiation of various cell types, including neuronal and immune cells.

The specific contribution of C12-NBD-L-threo-sphingosine to the understanding of cellular differentiation has not been documented. However, as a sphingosine analog, its metabolism and signaling effects could potentially impact differentiation programs. The stereochemistry of the L-threo form might lead to unique interactions with enzymes and receptors involved in differentiation pathways, offering a potential avenue for future research.

The Sphingosine/Sphingosine-1-Phosphate Rheostat Concept

The "sphingolipid rheostat" is a central concept in sphingolipid biology that describes the dynamic balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P). The fate of a cell—whether it survives, proliferates, or undergoes apoptosis—can be determined by the relative levels of these interconnected metabolites.

Dynamic Balance in Cell Proliferation and Survival Signaling

The conversion of sphingosine to S1P, catalyzed by sphingosine kinases (SphKs), is a critical regulatory point in the sphingolipid rheostat. S1P promotes cell survival and proliferation by activating a family of G protein-coupled receptors. Conversely, the accumulation of sphingosine and ceramide pushes the balance towards apoptosis.

As an L-threo-sphingosine analog, C12-NBD-L-threo-sphingosine could potentially influence this rheostat. Its ability to be phosphorylated by SphKs to form a fluorescent S1P analog would be a key determinant of its effect. If it acts as a substrate for these kinases, it could be used to trace the synthesis and localization of S1P. Conversely, if it inhibits SphKs, it would shift the rheostat towards apoptosis. The stereospecificity of SphKs for different sphingosine isomers would be a crucial factor in this context.

Interplay with Sphingolipid-Derived Mediators

The cellular functions of sphingolipids are mediated through a complex interplay with a variety of other signaling molecules. These interactions can occur at the level of enzyme regulation, receptor activation, and the modulation of membrane biophysical properties.

While the specific interactions of C12-NBD-L-threo-sphingosine with other sphingolipid-derived mediators have not been characterized, its structural similarity to endogenous sphingosine suggests it could compete for binding to enzymes and transport proteins. The presence of the bulky NBD and C12 acyl chain may also alter its partitioning into different membrane domains, potentially influencing the localization and activity of other signaling lipids.

Advanced Research Applications and Future Perspectives

Development of Next-Generation Fluorescent Sphingolipid Probes

The utility of fluorescently tagged lipids, such as C12 NBD L-threo-sphingosine, has paved the way for the rational design of next-generation probes. The 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) fluorophore is highly sensitive to its environment, which allows researchers to monitor changes in lipid metabolism and localization. nih.gov Experience with NBD-based probes informs the development of new tools with enhanced characteristics. For instance, while the NBD group is effective, probes with greater photostability, such as those using the BODIPY fluorophore, have also been developed to allow for longer-term imaging studies. nih.gov These fluorescent probes are invaluable for studying sphingolipid metabolism and their localization within cellular membranes and organelles. caymanchem.com The insights gained from using this compound and similar molecules are crucial for creating probes with different acyl chain lengths, varied fluorescent tags, and specific stereochemistry to investigate distinct enzymes and pathways within the vast sphingolipid network. nih.gov

Utility in High-Throughput Screening for Sphingolipid Pathway Modulators

This compound and its analogs are highly effective in high-throughput screening (HTS) assays designed to identify modulators of sphingolipid-metabolizing enzymes. A key application is in the search for inhibitors of sphingosine (B13886) kinases (SphK), the enzymes that convert sphingosine to the signaling molecule sphingosine-1-phosphate (S1P). nih.govnih.gov

In these assays, the fluorescence of the NBD group on the sphingosine backbone changes upon phosphorylation by SphK. This shift allows for real-time monitoring of enzyme activity in a multi-well plate format without the need for radioactive materials or complex extraction steps. nih.gov The simplicity and scalability of this method make it ideal for screening large chemical libraries to find novel therapeutic candidates that can modulate the sphingolipid rheostat, which balances pro-apoptotic ceramides (B1148491) and pro-survival S1P. nih.govnih.gov This approach has been successfully used to identify small-molecule inhibitors of neutral ceramidase as well.

Table 1: Principle of NBD-Sphingosine Based High-Throughput Screening Assay for Sphingosine Kinase (SphK)

StepDescriptionRationale
1. Assay Setup Recombinant SphK enzyme is combined with this compound (substrate) and ATP in a buffer system within a 384-well plate.To create a reaction environment where enzymatic activity can be measured.
2. Compound Addition Test compounds from a chemical library are added to individual wells.To identify molecules that inhibit or activate the SphK enzyme.
3. Reaction & Detection The reaction is initiated, and the fluorescence emission of the NBD probe is monitored over time using a plate reader.Phosphorylation of the NBD-sphingosine by SphK alters the local environment of the fluorophore, causing a detectable shift in its fluorescence properties. nih.gov
4. Data Analysis A decrease in the fluorescence signal change relative to controls indicates inhibition of SphK activity.Hits are identified as compounds that significantly reduce the rate of NBD-sphingosine-1-phosphate formation.

Research into Pathophysiological Mechanisms and Therapeutic Targeting

Fluorescent sphingolipid analogs are instrumental in dissecting the cellular mechanisms underlying various diseases and identifying new therapeutic targets.

Sphingolipids are essential components of cellular membranes, and their metabolic pathways are often dysregulated in diseases such as cancer and lysosomal storage diseases. thermofisher.comnih.gov Probes like this compound allow researchers to track the uptake, trafficking, and metabolism of sphingolipids in living cells. thermofisher.com By using fluorescence microscopy, scientists can visualize the accumulation of these lipids in specific organelles, such as the Golgi apparatus or endoplasmic reticulum, which are central hubs for sphingolipid synthesis and modification. nih.govthermofisher.com This visualization helps to understand how genetic defects in metabolic enzymes lead to cellular dysfunction. For example, studies in chronic myeloid leukemia (CML) have shown that sphingolipid metabolism is significantly altered, and targeting enzymes like sphingosine kinase 1 (SPHK1) could be a viable therapeutic strategy. nih.gov

Sphingolipids are key signaling molecules in cellular stress responses. nih.gov The balance between ceramide, which is often associated with cell death and senescence, and sphingosine-1-phosphate (S1P), which promotes cell survival and proliferation, is a critical determinant of cell fate. nih.gov Various cellular stressors, including oxidative stress, ER stress, and DNA damage, can shift this balance. embopress.orgmpg.de this compound can be used as a metabolic precursor to be converted into other fluorescent sphingolipids within the cell, allowing researchers to monitor how different stress stimuli impact the sphingolipid network. Recent studies have shown that cellular stress leads to the accumulation of S1P, which can then activate inflammatory pathways, linking metabolic dysregulation directly to inflammatory responses. embopress.orgmpg.de

Synergistic Approaches with Emerging Omics Technologies

The full potential of this compound is realized when its use is combined with powerful, large-scale analytical techniques like proteomics.

Understanding the biological function of sphingolipids requires identifying the proteins they interact with. Combining fluorescent lipid probes with advanced proteomics provides a powerful method for mapping these lipid-protein interaction networks. nih.gov In this approach, a derivative of this compound can be chemically modified to be immobilized on beads. These lipid-beads are then used as "bait" to capture interacting proteins from cell lysates. The captured proteins are subsequently identified using high-sensitivity mass spectrometry. nih.gov This strategy allows for a comprehensive and systematic analysis of how sphingolipids allosterically regulate the structure and function of membrane proteins, offering new insights into their physiological roles. nih.gov

Table 2: Synergistic Workflow of Fluorescent Probes and Proteomics

StageActionOutcome
1. Probe Derivatization This compound is chemically modified with a reactive group for immobilization.A functionalized lipid probe capable of being anchored to a solid support.
2. Affinity Capture The derivatized probe is covalently bound to beads, which are then incubated with a cellular protein extract.Sphingolipid-binding proteins are selectively captured from the complex mixture. nih.gov
3. Protein Identification The captured proteins are eluted, separated, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).A comprehensive list of potential sphingolipid-interacting proteins. nih.gov
4. Network Analysis The identified proteins are analyzed using bioinformatics tools.Construction of lipid-protein interaction networks, revealing novel regulatory pathways and cellular functions influenced by sphingolipids.

Systems Biology Approaches to Sphingolipid Function

Systems biology approaches to understanding sphingolipid function aim to create comprehensive, predictive models of the complex network of sphingolipid metabolism and signaling. nih.govnih.gov These models integrate multiple layers of biological data, including genomics, transcriptomics, proteomics, and lipidomics, to simulate the dynamic behavior of the entire system. nih.gov A critical component of building and validating these models is the acquisition of quantitative data on the rates of metabolic reactions and the spatio-temporal distribution of lipids within the cell. This is where fluorescent lipid analogs like this compound become invaluable tools.

The use of fluorescent probes such as this compound allows researchers to trace the metabolic fate of sphingosine within living cells in real-time. nih.govresearchgate.net By introducing this molecule into a cellular system, its uptake, intracellular trafficking, and conversion into other sphingolipids can be monitored using techniques like confocal microscopy and high-performance liquid chromatography (HPLC). nih.govnih.gov This provides essential quantitative data on metabolic flux—the rate at which molecules move through a metabolic pathway. nih.govbohrium.com

For instance, after introducing this compound to cultured cells, researchers can measure the rate of its conversion to downstream metabolites. This dynamic data is crucial for parameterizing computational models of the sphingolipid network. nih.govnih.gov The models can then be used to predict how the system will respond to various perturbations, such as the inhibition of a specific enzyme or a change in the availability of precursors.

The data generated from these tracer experiments can be organized to show the time-dependent conversion of the initial probe into its various metabolic products.

Table 1: Illustrative Metabolic Fate of this compound in Cultured Fibroblasts Over Time

Time Point (Minutes)This compound (%)C12 NBD-Ceramide (%)C12 NBD-Sphingomyelin (%)C12 NBD-Glucosylceramide (%)
5851032
156025105
303540187
6015502510

Note: This table is a representative example of data obtained in metabolic flux experiments. Actual values may vary depending on the cell type and experimental conditions.

Furthermore, the spatial information provided by the NBD fluorophore is a key advantage. Systems biology models of sphingolipid metabolism must account for the compartmentalization of enzymes and substrates within different organelles, such as the endoplasmic reticulum, Golgi apparatus, and lysosomes. nih.gov this compound allows for the visualization of its accumulation and conversion in these specific cellular locations. thermofisher.com This information helps to refine the structure of computational models, making them more accurately reflect the biological reality of compartmentalized metabolism. By integrating this spatial and temporal data, systems biology models can provide a more holistic understanding of how sphingolipid metabolism is regulated and how its dysregulation contributes to disease. nih.gov

Q & A

Q. What ethical guidelines apply to using fluorescent probes like this compound in animal studies?

  • Methodological Answer : Follow institutional animal care protocols (IACUC) for probe administration, minimizing stress and dosage toxicity. Use non-invasive imaging techniques (e.g., in vivo fluorescence tomography) where possible. Disclose all experimental conditions in publications to meet ARRIVE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.